molecular formula C23H24O11 B125085 Camaroside CAS No. 150853-97-7

Camaroside

Cat. No. B125085
M. Wt: 476.4 g/mol
InChI Key: AMYHLRMWVVIQBZ-BPAZWDACSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camaroside is a natural compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants, including Camellia sinensis, commonly known as green tea. Camaroside has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

1. Chemical Composition and Identification

Camaroside is identified as a chemical compound isolated from the leaves of Lantana camara. It was characterized through chemical and spectral analysis including UV, IR, EI-MS, 1HNMR, and 13CNMR techniques. This compound is part of a group of six compounds extracted and analyzed for their chemical properties (Pan et al., 1993).

2. Potential Applications in Complementary and Alternative Medicine (CAM)

Research on CAM therapies, including the investigation of natural compounds like camaroside, is crucial for integrating these therapies into conventional medical practices. Studies focus on understanding the efficacy and safety of such compounds, especially in the context of cancer therapy and other health conditions (Hess, 2002).

properties

CAS RN

150853-97-7

Product Name

Camaroside

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

5-hydroxy-3,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C23H24O11/c1-30-12-7-13(25)16-14(8-12)33-21(22(31-2)18(16)27)10-3-5-11(6-4-10)32-23-20(29)19(28)17(26)15(9-24)34-23/h3-8,15,17,19-20,23-26,28-29H,9H2,1-2H3/t15-,17-,19+,20-,23-/m1/s1

InChI Key

AMYHLRMWVVIQBZ-BPAZWDACSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS RN

150853-97-7

synonyms

4',5-dihydroxy-3,7-dimethoxyflavone-4'-O-glucopyranoside
camaroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camaroside
Reactant of Route 2
Camaroside
Reactant of Route 3
Camaroside
Reactant of Route 4
Camaroside
Reactant of Route 5
Camaroside
Reactant of Route 6
Camaroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.